1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)-
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Overview
Description
1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)- is a chemical compound with a complex structure that includes a methoxy group and an isopropoxy group attached to an indene backbone
Preparation Methods
The synthesis of 1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)- typically involves several steps, including the formation of the indene backbone and the introduction of the methoxy and isopropoxy groups. Common synthetic routes may involve:
Formation of the Indene Backbone: This can be achieved through cyclization reactions of appropriate precursors.
Introduction of Methoxy and Isopropoxy Groups: These groups can be introduced through etherification reactions using methanol and isopropanol, respectively, under acidic or basic conditions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)- exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)- include:
- 1H-Inden-1-ol, 2,3-dihydro-5-methoxy-1-(4-methoxyphenyl)-
- 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-
These compounds share structural similarities but differ in the position and type of substituents
Properties
CAS No. |
850404-01-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-methoxy-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C13H16O3/c1-8(2)16-13-10-4-6-11(14)9(10)5-7-12(13)15-3/h4-8,11,14H,1-3H3 |
InChI Key |
MWTRFFPNXMAFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1C=CC2O)OC |
Origin of Product |
United States |
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